N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide
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Overview
Description
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide is a heterocyclic compound that contains a thiadiazole ring, a chlorophenyl group, and a thiophene ring. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antiviral and antibacterial activities.
Medicine: Explored for its potential use as an anticancer agent and in the treatment of other diseases.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological activities. For example, it has been shown to inhibit carbonic anhydrase, which is involved in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
- N-substituted-1,3,4-thiadiazole-2-sulfonamides
- 1,3,4-oxadiazole derivatives
Uniqueness
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for diverse modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H10ClN3OS2 |
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Molecular Weight |
335.8 g/mol |
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C14H10ClN3OS2/c15-10-5-3-9(4-6-10)13-17-18-14(21-13)16-12(19)8-11-2-1-7-20-11/h1-7H,8H2,(H,16,18,19) |
InChI Key |
HYVJTMIDXFYJDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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